molecular formula C6H3BrClF2NO B13085131 6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol

6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol

Cat. No.: B13085131
M. Wt: 258.45 g/mol
InChI Key: QZCBGPCEFMODJK-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3BrClF2NO. It is a pyridine derivative that contains bromine, chlorine, and difluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto a pyridine ring. One common method involves the use of halogenation reactions where bromine and chlorine are introduced to the pyridine ring under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, making it a valuable moiety in drug design. The bromine and chlorine atoms can also influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol is unique due to the presence of both bromine and chlorine atoms along with the difluoromethyl group. This combination of substituents provides the compound with distinct chemical properties, making it a valuable building block in organic synthesis and a potential lead compound in drug discovery .

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

6-bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3BrClF2NO/c7-5-2(8)1-3(12)4(11-5)6(9)10/h1,6,12H

InChI Key

QZCBGPCEFMODJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Br)C(F)F)O

Origin of Product

United States

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